rac Enterolactone-d6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: rac Enterolactone-d6 is synthesized through the deuteration of Enterolactone. The process involves the incorporation of deuterium atoms into the molecular structure of Enterolactone. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound. The compound is then subjected to rigorous quality control measures to ensure its suitability for use as a reference material in scientific research .
Chemical Reactions Analysis
Types of Reactions: rac Enterolactone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
rac Enterolactone-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference material in mass spectrometry for the quantification of Enterolactone and its metabolites.
Biology: Studied for its estrogenic properties and its role in modulating hormonal pathways.
Medicine: Investigated for its anti-cancer properties, particularly in breast cancer research.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
rac Enterolactone-d6 exerts its effects through several molecular targets and pathways:
Estrogen Receptors: It binds to estrogen receptors, modulating estrogenic activity and influencing hormonal pathways.
DNA Repair Pathways: It impairs DNA repair mechanisms, leading to increased apoptosis in cancer cells.
Cell Cycle Arrest: It induces cell cycle arrest, inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
rac Enterolactone-d6 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in research applications. Similar compounds include:
Enterolactone: The non-deuterated form, which shares similar bioactive properties but lacks the stable isotope labeling.
Secoisolariciresinol: Another mammalian lignan with similar estrogenic and anti-cancer properties.
Matairesinol: A dietary lignan that is metabolized to Enterolactone in the body.
This compound stands out due to its enhanced stability and suitability for use as a reference material in various scientific research applications.
Properties
CAS No. |
104411-11-2 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
304.375 |
IUPAC Name |
(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D |
InChI Key |
HVDGDHBAMCBBLR-MPBXAEPNSA-N |
SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Synonyms |
Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-d6; trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-Furanone-d6; HPMF-d6; trans-2,3-Bis(3-hydroxybenzyl)-γ-butyrolactone-d6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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